molecular formula C12H24N2O B6693441 N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide

N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide

Cat. No.: B6693441
M. Wt: 212.33 g/mol
InChI Key: LPYVYOFNRFLOEF-UHFFFAOYSA-N
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Description

N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide is a complex organic compound with a unique structure that includes a cyclopropyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the amide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N,2-trimethylpropanamide: Lacks the cyclopropyl group, making it less sterically hindered.

    N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide: Contains a phenyl group instead of a cyclopropyl group, altering its chemical properties and reactivity.

Uniqueness

N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide is unique due to its specific structural features, including the cyclopropyl group, which imparts distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

N,2,2-trimethyl-3-[1-(1-methylcyclopropyl)ethylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-9(12(4)6-7-12)14-8-11(2,3)10(15)13-5/h9,14H,6-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYVYOFNRFLOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)NCC(C)(C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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